1-(6-aminopurin-9-yl)propan-2-yloxymethyl-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid
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Overview
Description
N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine1-MethylethylEster is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, an amino group, and a phosphinyl group, making it a subject of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine1-MethylethylEster typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Phosphinylation: The phosphinyl group is added using phosphinylating agents under controlled conditions.
Esterification: The final step involves esterification to form the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine1-MethylethylEster undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and phosphinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.
Major Products
Scientific Research Applications
N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine1-MethylethylEster has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine1-MethylethylEster involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Key molecular targets include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Adenosine: Shares the purine base structure but lacks the phosphinyl and ester groups.
Guanosine: Another purine derivative with similar structural features.
Phosphorylated Amino Acids: Compounds like phosphoserine and phosphotyrosine, which contain phosphinyl groups.
Uniqueness
N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine1-MethylethylEster is unique due to its combination of a purine base, an amino group, and a phosphinyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H25N6O5P |
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Molecular Weight |
400.37 g/mol |
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-yloxymethyl-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid |
InChI |
InChI=1S/C15H25N6O5P/c1-9(2)26-15(22)11(4)20-27(23,24)8-25-10(3)5-21-7-19-12-13(16)17-6-18-14(12)21/h6-7,9-11H,5,8H2,1-4H3,(H2,16,17,18)(H2,20,23,24) |
InChI Key |
BOVSGPQGGHVIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
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